

Application Note: Quantification of Phosmet Oxon in Water Samples by LC-MS/MS

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Compound of Interest		
Compound Name:	Phosmet oxon	
Cat. No.:	B1677708	Get Quote

Introduction

Phosmet is an organophosphate insecticide used in agriculture. Its oxygen analog, **phosmet oxon**, is a more potent acetylcholinesterase inhibitor and can be present in water bodies through runoff from treated areas. Monitoring **phosmet oxon** levels in water is crucial for assessing environmental contamination and ensuring public health. This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **phosmet oxon** in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of **phosmet oxon** from water samples using a graphitized carbon-based SPE cartridge.

- Materials:
 - Water sample
 - 0.7-μm glass fiber filters
 - Carbopak-B SPE cartridge (or equivalent)



- Methanol (HPLC grade)
- Methylene chloride (HPLC grade)
- Trifluoroacetic acid anhydride
- Nitrogen gas evaporator
- Volumetric flasks
- Procedure:
 - Filter the water sample through a 0.7-μm glass fiber filter to remove suspended particles.
 [1]
 - Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
 - Load 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[1]
 - After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.
 - Elute the trapped analytes with 1.5 mL of methanol, followed by 13 mL of an 80:20 (v/v) mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.[1]
 - Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Instrumentation:
 - Liquid Chromatograph (e.g., Agilent 1290 Infinity II)



- Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole)
- Electrospray Ionization (ESI) source
- Liquid Chromatography (LC) Parameters:

Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 μm[1]

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: Acetonitrile[1]

Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Column Temperature: 40°C

Gradient:

Time (min)	% В
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

- Mass Spectrometry (MS) Parameters:
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)



o Gas Temperature: 300°C

Gas Flow: 10 L/min

Nebulizer: 45 psi

Capillary Voltage: 4000 V

3. Method Validation and Quantification

- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified **phosmet oxon** standard into blank water matrix that has undergone the same extraction procedure. A typical concentration range is 0.1 to 100 ng/mL.
- Internal Standard: For improved accuracy and precision, an isotopically labeled internal standard (e.g., phosmet-d6) should be added to all samples, blanks, and calibration standards before the extraction process.
- Quantification: The concentration of phosmet oxon in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: MRM Transitions and Collision Energies for **Phosmet Oxon**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Use
Phosmet Oxon	302.0	160.0	24	Quantifier
Phosmet Oxon	302.0	77.0	56	Qualifier 1
Phosmet Oxon	302.0	133.1	40	Qualifier 2

Table 2: Method Performance Characteristics



Parameter	Result
Limit of Detection (LOD)	0.5 ng/L
Limit of Quantification (LOQ)	1.5 ng/L
Linearity (r²)	> 0.995
Recovery (at 10 ng/L)	85-105%
Precision (%RSD, n=6)	< 10%

(Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and laboratory conditions.)

Visualizations



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Caption: Workflow for the analysis of **phosmet oxon** in water samples.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of **phosmet oxon** in water samples. The use of solid-phase extraction allows for effective sample cleanup and enrichment, enabling low detection limits. The high selectivity of tandem mass spectrometry in MRM mode minimizes matrix interferences, ensuring accurate quantification. This method is suitable for routine environmental monitoring and can be adapted for the analysis of other organophosphate pesticides and their metabolites in aqueous matrices.



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References

- 1. agilent.com [agilent.com]
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